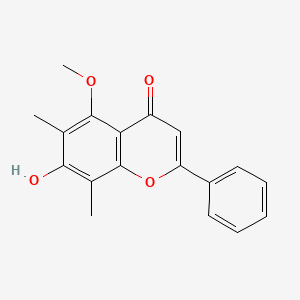

7-Hydroxy-5-methoxy-6,8-dimethylflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16O4 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

7-hydroxy-5-methoxy-6,8-dimethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H16O4/c1-10-16(20)11(2)18-15(17(10)21-3)13(19)9-14(22-18)12-7-5-4-6-8-12/h4-9,20H,1-3H3 |

InChI Key |

NXIOJDXYHLKSSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)OC)C)O |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies for 7 Hydroxy 5 Methoxy 6,8 Dimethylflavone

Isolation from Natural Sources

The isolation of 7-Hydroxy-5-methoxy-6,8-dimethylflavone is a multi-step process that begins with identifying its natural reservoirs and applying sophisticated extraction and purification methods.

Identification of Plant Species and Biological Matrices

This compound is a C-methylated flavonoid that has been identified and isolated from specific plant species. The primary documented source is the flower buds of Cleistocalyx operculatus, a plant belonging to the Myrtaceae family. ebi.ac.uknih.gov Research has also reported its presence in Syzygium nervosum. nih.gov While the user's query mentioned Uvaria comperei, current literature more prominently links the related compound, 7-hydroxy-5-methoxy-6,8-dimethylflavanone, to the Uvaria genus, specifically Uvaria angolensis. nih.gov The flavone (B191248) itself is primarily associated with the Cleistocalyx and Syzygium genera.

Advanced Extraction and Partitioning Techniques

The initial step in isolating flavonoids like this compound from plant material involves extraction. Traditional methods often utilize solvent extraction with polar solvents such as methanol (B129727) or ethanol, which are effective for moderately polar flavonoids. ebi.ac.uknih.gov For instance, the isolation from Cleistocalyx operculatus buds began with a methanolic extract. ebi.ac.uk

Modern extraction techniques are increasingly employed to enhance efficiency, reduce solvent consumption, and shorten extraction times. nih.govmdpi.com These advanced methods include:

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes disruption, facilitating the release of intracellular compounds. royalkingseeds.com UAE is noted for being cost-effective and suitable for preserving the stability of thermosensitive compounds due to its operation at lower temperatures. royalkingseeds.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix directly and uniformly. mdpi.com This rapid heating accelerates the extraction process, significantly reducing both time and the volume of solvent required. royalkingseeds.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures (50–200 °C) and pressures (10.3–20.6 MPa). nih.gov These conditions decrease solvent viscosity and increase its penetration into the plant matrix, improving extraction efficiency. However, it may not be suitable for all heat-sensitive flavonoids. nih.gov

Supercritical Fluid Extraction (SFE): This technique often uses supercritical CO₂ as a solvent. While environmentally friendly, its efficiency for extracting more polar flavonoids can be limited unless a polar co-solvent (modifier) is added.

Following the initial extraction, partitioning is used to separate compounds based on their differential solubility in immiscible solvents. A common approach is liquid-liquid extraction, for example, partitioning the crude extract between ethyl acetate (B1210297) and water to separate flavonoids from highly polar or non-polar impurities. nih.gov

Chromatographic Purification Strategies

After extraction and initial partitioning, the resulting enriched fraction contains a mixture of compounds. Isolating pure this compound requires high-resolution chromatographic techniques.

Silica (B1680970) Gel Column Chromatography: This is a fundamental and widely used method for the initial fractionation of the crude extract. Compounds are separated based on their polarity, with less polar compounds eluting first from the silica gel column when using a non-polar mobile phase. By gradually increasing the polarity of the solvent system (gradient elution), compounds of increasing polarity, including flavonoids, can be sequentially eluted and collected in different fractions. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC is often the method of choice. It offers higher resolution and efficiency compared to standard column chromatography. A reversed-phase column (e.g., C18) is commonly used, where compounds are separated based on their hydrophobicity. This technique is crucial for obtaining the high-purity compound required for definitive structural analysis and biological assays.

In many research settings, a bioassay-guided fractionation approach is used, where fractions from the chromatographic separation are tested for a specific biological activity. This was the case in the study of Cleistocalyx operculatus, where fractions were tested for neuraminidase inhibition to guide the isolation of active C-methylated flavonoids, including this compound. ebi.ac.uk

Advanced Spectroscopic and Structural Elucidation of this compound

Once isolated, the precise chemical structure of the compound is determined using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. Both 1D and 2D NMR experiments are essential for an unambiguous assignment of this compound.

1D NMR (¹H and ¹³C):

¹H NMR (Proton NMR): This spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration).

¹³C NMR (Carbon NMR): This spectrum provides information on the different types of carbon atoms in the molecule, including those in carbonyl groups (C=O), aromatic rings, methyl groups (CH₃), and methoxy (B1213986) groups (OCH₃).

2D NMR: These techniques reveal correlations between nuclei, which are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (¹H-¹H correlation). bas.bg

HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon atom (one-bond ¹H-¹³C correlation). bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule, for example, showing the correlation from methoxy protons to the carbon they are attached to on the aromatic ring. bas.bgscielo.org.bo

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. bas.bg

The combined data from these experiments allow for the complete and accurate assignment of all proton and carbon signals to their specific positions in the flavone skeleton.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific chemical shift values can vary slightly based on the solvent used. The following is a representative dataset.)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 2 | 163.5 | - |

| 3 | 106.0 | 6.80 (s) |

| 4 | 182.5 | - |

| 4a | 106.2 | - |

| 5 | 160.8 | - |

| 6 | 110.1 | - |

| 7 | 158.3 | - |

| 8 | 108.7 | - |

| 8a | 155.9 | - |

| 1' | 131.5 | - |

| 2', 6' | 126.3 | 7.90 (m) |

| 3', 5' | 129.1 | 7.52 (m) |

| 4' | 131.8 | 7.52 (m) |

| 6-CH₃ | 8.5 | 2.20 (s) |

| 8-CH₃ | 8.9 | 2.25 (s) |

| 5-OCH₃ | 61.9 | 3.85 (s) |

| 7-OH | - | 12.9 (s) |

Data compiled from typical flavonoid spectral values and related literature.

High-Resolution Mass Spectrometry (HRMS, EIMS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the exact molecular formula of the compound. For this compound, HRMS would confirm the molecular formula as C₁₈H₁₆O₄ by matching the experimental mass to the calculated exact mass (296.10486 Da). ebi.ac.uknih.gov

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information that complements NMR data. The pattern can help identify stable structural motifs within the molecule, such as the flavone core and the nature of its substituents.

Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Vibrational and electronic spectroscopy are essential, non-destructive techniques for elucidating the structural features of this compound. Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about the covalent bonds and functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals insights into the conjugated electronic system of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Analysis of the spectrum allows for the identification of the hydroxyl, carbonyl, methoxy, and aromatic moieties. While a specific spectrum for this exact flavone is not widely published, data from closely related flavonoids, such as 7-hydroxyflavone, and general flavonoid spectral data allow for a reliable prediction of its characteristic peaks. ptfarm.plresearchgate.net The key vibrational modes include the stretching of the 7-hydroxyl group (O-H), the γ-pyrone carbonyl group (C=O), aromatic ring C=C bonds, and various C-O bonds associated with the ether and phenol (B47542) groups. ptfarm.plnih.gov

Key Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-3100 | O-H Stretching | 7-hydroxyl group |

| ~3100-3000 | C-H Stretching | Aromatic rings |

| ~2960-2850 | C-H Stretching | Methyl (CH₃) groups |

| ~1650-1610 | C=O Stretching | γ-Pyrone carbonyl |

| ~1610-1450 | C=C Stretching | Aromatic rings |

| ~1260 & ~1030 | C-O Stretching (asymmetric & symmetric) | Aryl ether (5-methoxy) |

Data compiled from general flavonoid spectral characteristics. ptfarm.plnih.gov

The position of the carbonyl (C=O) stretching band is particularly diagnostic in flavonoids and is influenced by the substitution pattern on the aromatic rings. ptfarm.pl

Electronic (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of flavonoids is typically characterized by two major absorption bands, referred to as Band I and Band II. researchgate.net These bands arise from π→π* electronic transitions within the conjugated system of the molecule.

Band I , appearing in the 300–400 nm range, is associated with the electronic transitions in the cinnamoyl system, which comprises the B ring conjugated with the C ring carbonyl group. researchgate.net

Band II , observed in the 220–280 nm region, corresponds to the benzoyl system, involving the A ring. researchgate.net

For this compound, the specific positions of these bands are influenced by the substitution pattern. Data for the parent compound, 7-hydroxyflavone, shows a characteristic absorption maximum (λmax) at approximately 251 nm in methanol. photochemcad.com The presence of the additional methoxy and dimethyl substituents on the A ring of the target compound would be expected to cause slight shifts in these absorption maxima. The exact λmax is also sensitive to solvent polarity; polar solvents can interact with the chromophore through hydrogen bonding, leading to shifts in the absorption bands. nih.govyoutube.comnih.gov

X-ray Crystallography for Absolute Configuration and Three-Dimensional Architecture

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure and absolute configuration of a crystalline molecule. It allows for the exact measurement of bond lengths, bond angles, and the spatial arrangement of atoms.

While a crystal structure for the specific compound 7-Hydroxy-5-methoxy-6,8-dimethylflavone is not available in the primary crystallographic databases, a detailed analysis has been performed on the closely related compound, (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone (B1672756) . The critical difference between these two molecules is the saturation of the C2-C3 bond in the flavanone, whereas the flavone possesses a C2=C3 double bond, rendering its C-ring planar. The flavanone, isolated from natural sources, was analyzed, and its structure was published in Acta Crystallographica Section C. researchgate.net

The crystallographic data reveals that the flavanone crystallizes in the monoclinic space group P 1 2₁/c 1. nih.gov This analysis provided unambiguous proof of its molecular structure and stereochemistry. researchgate.netnih.gov

Crystallographic Data for (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₄ |

| System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 12.6503 |

| b (Å) | 17.1770 |

| c (Å) | 7.1379 |

| α (°) | 90 |

| β (°) | 105.009 |

| γ (°) | 90 |

Data sourced from PubChem and the associated publication. researchgate.netnih.gov

The planar, conjugated system of the flavone would lead to a significantly different crystal packing and intermolecular interactions compared to the non-planar flavanone.

Conformational Analysis and Intramolecular Interactions of this compound

The conformation and non-covalent interactions of a molecule dictate its packing in the solid state and can influence its interactions with biological targets.

For the flexible (2S)-7-Hydroxy-5-methoxy-6,8-dimethylflavanone , crystallographic studies revealed significant conformational disorder. researchgate.netchromatographyonline.com The analysis showed the molecule exists in multiple conformations within the crystal lattice, involving different orientations of the B-ring (phenyl group) and the heterocyclic C-ring. researchgate.netchromatographyonline.com This flexibility is possible due to the single bond at C2-C3. The study also identified key intermolecular interactions that stabilize the crystal structure. These include strong O-H···O hydrogen bonds between the 7-hydroxyl group of one molecule and the 4-carbonyl group of a neighboring molecule. researchgate.netchromatographyonline.com Additionally, π-stacking interactions were observed between the aromatic rings of adjacent molecules. researchgate.netchromatographyonline.com

In contrast, 7-Hydroxy-5-methoxy-6,8-dimethylflavone is expected to be a much more rigid and largely planar molecule. The presence of the C2=C3 double bond restricts rotation and forces the C-ring into a planar conformation that is coplanar with the A-ring. The primary conformational freedom would be the rotation of the B-ring around the C2-C1' single bond. The dominant intramolecular interaction would be the strong hydrogen bond between the 7-hydroxyl group and the oxygen of the 5-methoxy group, or intermolecularly with the carbonyl group of another molecule, similar to the flavanone.

Quantitative Analytical Methods for Research Applications of this compound

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Research Sample Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation, identification, and quantification of flavonoids in various matrices, including plant extracts and research samples. auctoresonline.org The development of a robust HPLC method for this compound is crucial for quality control and quantitative analysis in research settings.

A typical method would employ reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity. A validated RP-HPLC method was successfully used to determine the concentration of the related flavanone in plant extracts. nih.gov For this compound, a similar approach would be effective. Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable and reproducible.

Typical HPLC Parameters for Flavone Quantification

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (Solvent B) and water with 0.1% formic or acetic acid (Solvent A) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) set at a λmax of Band I (~320-350 nm) or Band II (~250-270 nm) |

| Column Temperature | 25 - 40 °C |

Parameters are based on general methods for flavonoid analysis. auctoresonline.orgnih.gov

Applications of Gas Chromatography (GC) in Research Analysis

Gas Chromatography (GC) is another powerful separation technique, but its application to flavonoids like this compound is less direct than HPLC. researchgate.net Most flavonoids are polar, non-volatile compounds due to the presence of hydroxyl groups, making them unsuitable for direct GC analysis. nih.gov

To overcome this limitation, a crucial derivatization step is required to increase the volatility and thermal stability of the analyte. nih.govresearchgate.net The most common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govyoutube.com In some cases, a two-step process involving oximation followed by silylation is used to stabilize carbonyl groups and prevent the formation of multiple derivatives. researchgate.netyoutube.com

Once derivatized, the compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. nih.govresearchgate.net GC-MS provides high sensitivity and the ability to identify compounds based on their unique mass fragmentation patterns. nih.govnih.gov While more complex due to the sample preparation required, GC-MS can offer excellent resolution and is a valuable tool for analyzing flavonoids in complex mixtures. nih.gov

Synthetic Strategies and Chemical Modifications of 7 Hydroxy 5 Methoxy 6,8 Dimethylflavone

Total Synthesis Approaches to 7-Hydroxy-5-methoxy-6,8-dimethylflavone

The total synthesis of this compound is most commonly achieved through a multi-step process that typically involves the synthesis of a substituted acetophenone (B1666503), followed by its conversion to a chalcone (B49325), and subsequent cyclization to form the flavone (B191248) core.

A key intermediate in this synthesis is 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone . The synthesis of this acetophenone can be accomplished through methods like the Friedel-Crafts acylation of a suitably substituted phenol (B47542). For instance, 2,4-dihydroxy-5-methylacetophenone and its derivatives have been synthesized using 2,4-dihydroxybenzaldehyde (B120756) as a starting material, which undergoes reduction and subsequent Friedel-Crafts acylation. google.com

Once the requisite acetophenone is obtained, it undergoes a Claisen-Schmidt condensation with benzaldehyde (B42025) in the presence of a base (like potassium hydroxide) to yield the corresponding chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone . iomcworld.com This chalcone is a crucial precursor for the final flavone structure.

The final step in the total synthesis is the oxidative cyclization of the chalcone to form the flavone ring. A widely used and efficient method for this transformation is the iodine-catalyzed cyclization in a solvent such as dimethyl sulfoxide (B87167) (DMSO). cgu.edu.twelsevierpure.comresearchgate.net This reaction proceeds via an electrophilic attack of iodine on the double bond of the chalcone, followed by intramolecular cyclization and subsequent elimination to afford the flavone. The use of ammonium (B1175870) iodide as an in-situ source of iodine offers an eco-friendly alternative. researchgate.net

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Substituted phenol, Acylating agent, Lewis acid (e.g., BF₃) | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylacetophenone |

| 2 | Claisen-Schmidt Condensation | Benzaldehyde, Base (e.g., KOH), Ethanol | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone |

| 3 | Oxidative Cyclization | Iodine (I₂), Dimethyl sulfoxide (DMSO) | This compound |

Semi-Synthesis and Derivatization Strategies for Flavone Scaffolds

Semi-synthesis, starting from a readily available natural product, provides an alternative and often more efficient route to this compound. The corresponding flavanone (B1672756), (2S)-7-hydroxy-5-methoxy-6,8-dimethylflavanone , also known as desmethoxymatteucinol, is a naturally occurring compound isolated from various plant species, including Syzygium campanulatum. researchgate.net

The key transformation in the semi-synthesis is the dehydrogenation of the flavanone to the flavone. This oxidation introduces the C2-C3 double bond characteristic of the flavone scaffold. Various reagents can be employed for this purpose, with iodine in DMSO being a common and effective choice, similar to the cyclization of chalcones. cgu.edu.twelsevierpure.comresearchgate.net

Derivatization of the flavone scaffold, particularly at the hydroxyl and methoxy (B1213986) groups, is a common strategy to explore structure-activity relationships. For this compound, the 7-hydroxy group is a prime site for modification.

O-Alkylation and O-Acylation: The 7-hydroxy group can be readily converted to its corresponding ethers or esters. O-alkylation can be achieved using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate. O-acylation can be performed using acid chlorides or anhydrides in the presence of a base like pyridine. These modifications can influence the compound's polarity, solubility, and interaction with biological targets.

Preparation of Structurally Related Analogs for Research Purposes

The synthesis of structurally related analogs of this compound is crucial for investigating the impact of specific structural features on biological activity. These analogs often involve variations in the substitution pattern on both the A and B rings of the flavone core.

Analogs with Modified B-ring Substitution: A common strategy involves using substituted benzaldehydes in the Claisen-Schmidt condensation step of the total synthesis. This allows for the introduction of various substituents, such as halogens, hydroxyl groups, or methoxy groups, onto the B-ring of the flavone. For example, the synthesis of 4'-aryl substituted 7-hydroxy-flavones has been accomplished using the Baker-Venkataraman synthesis. ebi.ac.uk

Analogs with Modified A-ring Substitution: Modifications to the A-ring often require the synthesis of different acetophenone precursors. For instance, the synthesis of 5,7-dihydroxyflavones and their O-methylated analogs has been reported, starting from 2,4,6-trihydroxyacetophenone. chemijournal.com This highlights the possibility of synthesizing analogs with different methylation patterns on the A-ring.

C-Methylated Flavone Analogs: The synthesis of other C-dimethylated flavones has also been explored to understand the role of the methyl groups at positions 6 and 8. These syntheses typically follow similar pathways, starting with appropriately C-methylated phenolic precursors.

A summary of some synthetic approaches to flavone analogs is presented below:

| Synthetic Strategy | Key Variation | Example Analogs |

| Modified Claisen-Schmidt Condensation | Use of substituted benzaldehydes | 4'-Fluoro-7-hydroxy-5-methoxy-6,8-dimethylflavone, 4'-Hydroxy-7-hydroxy-5-methoxy-6,8-dimethylflavone |

| Use of different acetophenone precursors | Starting with variedly substituted phenols | 5,7-Dihydroxy-6,8-dimethylflavone, 5-Hydroxy-7-methoxy-6,8-dimethylflavone |

| Derivatization of the 7-hydroxy group | O-alkylation or O-acylation | 7-Ethoxy-5-methoxy-6,8-dimethylflavone, 7-Acetoxy-5-methoxy-6,8-dimethylflavone |

Biosynthesis of 7 Hydroxy 5 Methoxy 6,8 Dimethylflavone

Elucidation of Biosynthetic Precursor Compounds (e.g., Shikimate and Phenylpropanoid Pathways)

The journey to synthesize 7-Hydroxy-5-methoxy-6,8-dimethylflavone begins with fundamental metabolic pathways common to most plants. The carbon skeleton of this flavone (B191248) is derived from two primary routes: the shikimate pathway and the phenylpropanoid pathway.

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine. This pathway starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). Through a series of enzymatic reactions, chorismate is formed, which serves as a key branch-point intermediate. Chorismate is then converted to L-phenylalanine.

The L-phenylalanine produced via the shikimate pathway serves as the entry point into the phenylpropanoid pathway . This pathway is responsible for the synthesis of a vast array of plant secondary metabolites. The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequently, cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) act to produce p-coumaroyl-CoA. This molecule is a central precursor for the biosynthesis of all flavonoids.

The A-ring of the flavonoid scaffold is derived from the acetate (B1210297) pathway, specifically through the condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA.

Identification and Characterization of Key Enzymatic Steps in Flavone Formation

The assembly of the basic flavone structure and its subsequent intricate modifications to yield this compound involve a series of specific enzymatic reactions.

Core Flavone Synthesis: The initial step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS) , to form a chalcone intermediate. This chalcone is then isomerized by chalcone isomerase (CHI) to produce a flavanone (B1672756), typically naringenin. The conversion of the flavanone to a flavone is catalyzed by flavone synthase (FNS) , which introduces a double bond between C2 and C3 of the C-ring.

Hydroxylation and Methylation: The specific substitution pattern of this compound points to a series of hydroxylation and methylation events. While the precise order and the specific enzymes for this particular compound are still under investigation, the general principles of flavonoid modification provide a likely scenario.

Hydroxylation: The hydroxyl group at the 7-position is a common feature in flavonoids and is typically introduced early in the pathway. Flavonoid hydroxylases, which are cytochrome P450 monooxygenases, are responsible for these modifications. researchgate.netnih.gov

O-Methylation: The methoxy (B1213986) group at the 5-position is the result of the action of an O-methyltransferase (OMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. mdpi.comnih.govnih.govmdpi.comnih.gov While OMTs acting on various positions of the flavonoid ring have been characterized, specific flavone 5-O-methyltransferases are less common. However, multifunctional OMTs capable of methylating the 5-hydroxyl group have been identified in some plant species, such as Citrus depressa. mdpi.comnih.gov

C-Methylation: The most distinctive feature of this compound is the presence of two methyl groups on the A-ring at positions 6 and 8. This C-methylation is catalyzed by C-methyltransferases (CMTs) , which also use SAM as the methyl donor. The enzymes responsible for the specific 6,8-dimethylation of the flavone core are yet to be fully characterized. However, the presence of C-methylated flavonoids in plants like Cleistocalyx operculatus and Syzygium nervosum suggests the existence of specific CMTs in these species. nih.govnih.govnih.govresearchgate.netresearchgate.net Research on other C-methylated flavonoids indicates that these reactions can occur at either the chalcone or flavanone stage.

The following table summarizes the key enzymes involved in the general flavonoid biosynthetic pathway leading to a modified flavone.

| Enzyme Class | Enzyme Name | Abbreviation | Function |

| Lyase | Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Oxidoreductase | Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| Ligase | 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Transferase | Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. |

| Isomerase | Chalcone isomerase | CHI | Isomerizes chalcone to flavanone. |

| Oxidoreductase | Flavone synthase | FNS | Converts flavanone to flavone. |

| Oxidoreductase | Flavonoid Hydroxylase | - | Adds hydroxyl groups to the flavonoid skeleton. |

| Transferase | O-Methyltransferase | OMT | Transfers a methyl group to a hydroxyl group. mdpi.comnih.govnih.govmdpi.comnih.gov |

| Transferase | C-Methyltransferase | CMT | Transfers a methyl group to a carbon atom of the flavonoid ring. |

Genetic and Metabolic Engineering Approaches in Producing Organisms

The potential of this compound has spurred interest in developing sustainable production platforms through genetic and metabolic engineering. Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are attractive hosts for heterologous production due to their well-characterized genetics, rapid growth, and established fermentation technologies. nih.govchalmers.se

The general strategy for engineering these microbes involves the introduction of the plant biosynthetic pathway genes. This typically includes:

Establishing the core flavonoid pathway: This involves expressing genes for PAL, C4H, 4CL, CHS, CHI, and FNS from various plant sources. nih.gov

Introducing modifying enzymes: To produce the target compound, genes encoding the specific hydroxylases, O-methyltransferases, and C-methyltransferases would need to be identified and expressed in the microbial host. The discovery and characterization of the specific 5-O-methyltransferase and the 6,8-C-methyltransferases are critical bottlenecks in this process.

Fusion proteins and pathway organization: To improve the efficiency of the multi-step enzymatic conversions, fusion proteins combining different OMTs have been successfully used for the site-selective dimethylation of flavonoids in E. coli. elsevierpure.comresearchgate.net This approach could potentially be adapted for the production of this compound.

While the heterologous production of various flavonoids has been achieved, the synthesis of C-methylated flavonoids, particularly those with the 6,8-dimethyl substitution pattern, remains a significant challenge due to the limited availability and characterization of the required C-methyltransferase genes. Future research focused on identifying and characterizing these enzymes from plants known to produce this compound will be instrumental in enabling its biotechnological production.

Pre Clinical Biological Activities and Molecular Mechanisms of 7 Hydroxy 5 Methoxy 6,8 Dimethylflavone

Antiviral Activities of 7-Hydroxy-5-methoxy-6,8-dimethylflavone

Recent scientific investigations have highlighted the potential of this compound, a C-methylated flavonoid isolated from the buds of Cleistocalyx operculatus, as an antiviral agent, particularly against influenza viruses. nih.gov

Inhibition of Viral Neuraminidase (EC 3.2.1.18) Activity

This compound has demonstrated notable inhibitory effects on viral neuraminidases. nih.gov Specifically, research has shown its activity against the neuraminidases of two influenza viral strains, H1N1 and H9N2. nih.gov This inhibitory action is significant as neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, and its inhibition can halt the spread of the virus.

Kinetic studies have characterized some C-methylated flavonoids from C. operculatus as noncompetitive inhibitors of neuraminidase. nih.gov

Mechanistic Studies on Blocking Viral Budding

The primary antiviral mechanism of this compound is attributed to its ability to block the function of the viral neuraminidase protein (EC 3.2.1.18). By inhibiting this enzyme, the flavone (B191248) effectively prevents the virus from budding and detaching from the host cell membrane. This action curtails the release of progeny virions, thereby limiting the progression of the infection.

Efficacy against Specific Influenza Viral Strains (e.g., H1N1, H9N2)

Studies have confirmed the efficacy of C-methylated flavonoids from Cleistocalyx operculatus, including this compound, against specific influenza A viral strains. nih.gov These flavonoids have shown significant inhibitory effects on the viral neuraminidases from both H1N1 and H9N2 strains. nih.gov

One study focused on a range of C-methylated flavonoids from C. operculatus and their inhibitory effects on novel influenza A (H1N1) neuraminidase. nih.gov Among the tested compounds, those with a chalcone (B49325) skeleton, which is structurally related to flavones, exhibited significant inhibitory effects. nih.gov

Activity against Oseltamivir-Resistant Viral Strains

A significant finding in the antiviral research of C-methylated flavonoids is their activity against drug-resistant influenza strains. One of the chalcone compounds isolated alongside this compound from C. operculatus demonstrated strong inhibitory activity against the neuraminidase from an oseltamivir-resistant novel H1N1 strain (H274Y mutant). nih.gov This suggests that these compounds could be potential candidates for developing new neuraminidase inhibitors to combat oseltamivir-resistant influenza. nih.gov

Inhibitory Activity of a Related Chalcone from Cleistocalyx operculatus against Influenza Neuraminidase

| Virus Strain | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Novel Influenza H1N1 (WT) | Neuraminidase | 8.15 ± 1.05 |

| Oseltamivir-resistant Novel H1N1 (H274Y mutant) | Neuraminidase | 3.31 ± 1.34 |

Data from a study on C-methylated flavonoids from Cleistocalyx operculatus. nih.gov

Antifungal Activities of this compound

While the antiviral properties of this compound have been the subject of specific investigation, direct studies on its antifungal activity against yeast species of the Candida and Cryptococcus genera are not extensively available in the reviewed scientific literature. However, research on extracts from plants known to contain this flavone provides some insight into potential antifungal effects.

Efficacy against Yeast Species (e.g., Candida and Cryptococcus genera)

There is currently a lack of direct evidence from dedicated studies on the specific antifungal efficacy of purified this compound against species of the Candida and Cryptococcus genera.

However, studies on crude extracts from Syzygium and Cleistocalyx species, which are known sources of this flavone, have shown some antifungal properties. Several extracts from Syzygium species have been demonstrated to inhibit the growth of Candida albicans. researchgate.net For instance, a study on the synergistic antifungal activity of Syzygii Flos (the flower bud of Syzygium aromaticum) in combination with other plant extracts showed inhibition of C. albicans. woodj.orgkoreascience.kr Furthermore, a review on flavonoids highlights that components from plant extracts, including those from Syzygium species, exhibit antifungal activity against Candida species. nih.gov

Regarding Cryptococcus, a major cause of fungal meningitis, the current literature from the conducted searches does not provide specific information on the activity of this compound or its source plant extracts against this genus. nih.govnih.gov The development of novel antifungal agents against Cryptococcus is an active area of research, with a focus on various natural and synthetic compounds. nih.govnih.gov

Elucidation of Cellular and Molecular Antifungal Mechanisms

While direct experimental studies on the specific cellular and molecular antifungal mechanisms of this compound are not extensively documented in current scientific literature, the broader class of flavonoids, to which it belongs, has been the subject of numerous investigations. These studies provide a foundational understanding of the potential mechanisms through which this compound may exert its antifungal effects.

Flavonoids are known to interfere with fungal growth and virulence through various mechanisms. A primary mode of action involves the disruption of the fungal cell wall and membrane integrity. nih.govnih.govmdpi.com For instance, studies on other flavonoids like apigenin (B1666066) and luteolin (B72000) have demonstrated their ability to cause mycelial cell wall disruption, leading to abnormal cell wall invaginations and tears in fungi such as Aspergillus flavus. nih.govmdpi.comresearchgate.net It is plausible that this compound could share this mechanism, leveraging its lipophilic nature, enhanced by the methoxy (B1213986) and dimethyl substitutions, to interact with and perturb the fungal membrane's lipid bilayer.

Furthermore, flavonoids can inhibit key fungal enzymes and interfere with essential cellular processes. nih.gov The inhibition of enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase, is a critical antifungal target. nih.gov Additionally, flavonoids have been shown to inhibit nucleic acid and protein synthesis in fungi. nih.gov For example, some flavonols and flavones have been found to inhibit the filamentous fungus Cochliobolus lunatus by inhibiting nucleic acid synthesis. nih.gov

Another potential mechanism is the inhibition of fungal virulence factors, such as biofilm formation and hyphal development in pathogenic yeasts like Candida albicans. nih.gov Studies on flavone and its derivatives have shown that they can significantly inhibit biofilm formation and the expression of genes related to hyphal and biofilm development. nih.gov Given its structural similarity, this compound may also possess the ability to modulate these virulence factors.

The table below summarizes the general antifungal mechanisms observed for flavonoids, which may be applicable to this compound.

| Potential Antifungal Mechanism | Observed Effects in Related Flavonoids | Relevant Fungal Species |

| Disruption of Cell Wall/Membrane Integrity | Mycelial cell wall disruption, abnormal invaginations, and tears. nih.govmdpi.comresearchgate.net | Aspergillus flavus nih.govmdpi.comresearchgate.net |

| Inhibition of Key Enzymes | Inhibition of enzymes crucial for cell wall synthesis (e.g., β-(1,3)-glucan synthase). nih.gov | General Fungi nih.gov |

| Inhibition of Biofilm Formation | Dose-dependent inhibition of biofilm formation. nih.gov | Candida albicans nih.gov |

| Inhibition of Hyphal Development | Downregulation of genes involved in hyphal formation. nih.gov | Candida albicans nih.gov |

| Inhibition of Nucleic Acid & Protein Synthesis | Interference with RNA and protein synthesis. nih.gov | Cochliobolus lunatus nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and Related Flavone Analogs

The biological activity of flavonoids is intricately linked to their chemical structure. The pattern of hydroxylation, methylation, and other substitutions on the flavone backbone plays a crucial role in determining their efficacy and mechanism of action.

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are key determinants of the antifungal activity of flavonoids. O-methylation of flavonoids, as seen in this compound, generally increases their lipophilicity. nih.gov This enhanced lipophilicity can facilitate their passage through the fungal cell membrane, potentially leading to higher intracellular concentrations and increased biological activity. nih.gov

Studies on polymethoxylated flavones (PMFs) have revealed that specific substitution patterns are essential for antifungal activity. For instance, against Aspergillus niger, a good inhibitory effect was associated with the presence of a 5-OH group. researchgate.net Conversely, the presence of a 3-OH group was found to greatly reduce inhibition. researchgate.net The subject compound possesses a 7-hydroxy group, and while its specific contribution to antifungal activity is not detailed, studies on other flavones have shown that hydroxylation at C7 can influence anti-inflammatory and antioxidant properties. nih.govnih.gov

The C-methylation at positions 6 and 8 is another significant structural feature. C-methylated flavonoids have been isolated from various plants and are known for a range of biological activities. ebi.ac.uk This methylation pattern can influence the molecule's interaction with its biological targets and its metabolic stability.

The table below summarizes the influence of key structural features on the biological activity of flavones, based on studies of related compounds.

| Structural Feature | Influence on Biological Activity | Example from Related Flavonoids |

| 5-OH group | Essential for good inhibitory effect against Aspergillus niger. researchgate.net | Polymethoxylated flavones researchgate.net |

| 3-OH group | Greatly reduced inhibitory effect against Aspergillus niger. researchgate.net | Polymethoxylated flavones researchgate.net |

| O-methylation | Increases lipophilicity, potentially enhancing cell membrane passage and bioavailability. nih.gov | General flavonoids nih.gov |

| C-methylation (C6, C8) | Can influence target interaction and metabolic stability. ebi.ac.uk | C-methylated flavonoids from Cleistocalyx operculatus show antiviral activity. ebi.ac.uk |

| C7-OH group | Contributes to antioxidant and anti-inflammatory activities. nih.govnih.gov | Luteolin (a flavone with a C7-OH group) nih.govnih.gov |

The specific arrangement of functional groups in this compound dictates its potential interactions with molecular targets. The hydroxyl group at position 7 can act as a hydrogen bond donor and acceptor, a crucial feature for binding to the active sites of enzymes. nih.gov The methoxy group at position 5, being a hydrogen bond acceptor, also contributes to potential molecular interactions.

The planar structure of the flavone core allows for π-π stacking interactions with aromatic amino acid residues within protein binding pockets. nih.gov The C-methyl groups at positions 6 and 8 can provide steric bulk and hydrophobic interactions, which can enhance the specificity and strength of binding to a target protein.

A crystallographic study of the related compound (2S)-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-3,4-dihydrochromen-4(2H)-one revealed strong O-H···O hydrogen bonds and π-π stacking interactions, which are likely to be important for the biological activity of this class of compounds. nih.govresearchgate.net

Molecular Target Identification and Validation for this compound

Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action and for its potential development as a therapeutic agent. While direct experimental validation for its antifungal targets is limited, in silico approaches provide valuable predictive insights.

Molecular docking and molecular dynamics simulations are powerful computational tools for predicting the binding of small molecules to protein targets. While no specific in silico studies focusing solely on the antifungal activity of this compound were found, research on other flavonoids provides a framework for potential targets.

Potential fungal protein targets for flavonoids include enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase and chitin (B13524) synthase . nih.gov Molecular docking studies with other natural compounds have shown that these enzymes have binding pockets that can accommodate flavonoid-like structures. nih.gov The structural features of this compound, including its hydroxyl and methoxy groups, would allow it to form hydrogen bonds and hydrophobic interactions within the active sites of these enzymes.

The table below presents potential fungal protein targets for this compound based on in silico studies of other flavonoids and natural compounds.

| Potential Fungal Target | Function | Predicted Binding Interactions |

| β-(1,3)-Glucan Synthase | Essential for fungal cell wall synthesis. nih.gov | Hydrogen bonding and hydrophobic interactions within the active site. |

| Chitin Synthase | Key enzyme in chitin biosynthesis, a major component of the fungal cell wall. nih.gov | Potential for hydrogen bonding and hydrophobic interactions. |

| Fungal Proteases | Involved in virulence and nutrient acquisition. | - |

| Ergosterol Biosynthesis Enzymes | Crucial for fungal cell membrane integrity. | - |

Further in silico and, crucially, experimental studies are required to validate these potential targets and to fully elucidate the molecular mechanisms underlying the antifungal activity of this compound.

Omics-Based Pathway Analysis and Gene Expression Modulation Studies

As of the current available scientific literature, there are no published omics-based pathway analyses or gene expression modulation studies specifically investigating the effects of this compound. Comprehensive searches of scholarly databases have not yielded any transcriptomic, proteomic, or metabolomic studies that detail the global gene or protein expression changes induced by this particular compound in preclinical models.

While research exists on the broader class of flavonoids and even some methylated flavones, this work does not directly address the specific molecular mechanisms of this compound from an omics perspective. For instance, many omics studies on flavonoids focus on their biosynthesis in plants, identifying the genetic pathways responsible for their production rather than their pharmacological effects on mammalian systems. acs.orgnih.govnih.govfrontiersin.orgfmach.itnih.govnih.gov Other studies have examined the influence of more common flavonoids, such as quercetin (B1663063) or genistein, on gene expression related to cellular processes like the cell cycle, but these findings cannot be directly extrapolated to this compound due to structural differences that can significantly alter biological activity. nih.gov

The methylation of flavonoids is known to enhance their metabolic stability and can alter their biological effects, including their potential to modulate signaling pathways and gene expression. nih.govmdpi.com The unique C-methylation at positions 6 and 8 on the A-ring of this compound, combined with the methoxy and hydroxy substitutions, creates a distinct chemical entity. Its specific interactions with cellular targets and the resulting downstream changes in gene and protein expression remain to be elucidated through dedicated research.

Future research employing methodologies such as RNA-sequencing, microarray analysis, and mass spectrometry-based proteomics would be necessary to map the signaling pathways and regulatory networks modulated by this compound. Such studies would be invaluable for understanding its molecular mechanisms of action and realizing its full therapeutic potential.

Data Tables

No data tables on omics-based pathway analysis or gene expression modulation for this compound are available due to a lack of published research in this specific area.

Future Research and Translational Perspectives for this compound: A Field in Nascent Stages

Detailed scientific research explicitly focused on the chemical compound this compound is currently limited in the public domain. The existing body of literature predominantly investigates its close structural analog, 7-Hydroxy-5-methoxy-6,8-dimethylflavanone. While this flavanone (B1672756) has been isolated from various plant sources and exhibits some biological activities, a comprehensive understanding of the corresponding flavone's therapeutic potential and biochemical profile remains largely unexplored. Consequently, the future research directions outlined below are based on extrapolations from general flavonoid research and the identified knowledge gap concerning this specific molecule.

Q & A

Basic: What safety precautions are critical when handling 7-Hydroxy-5-methoxy-6,8-dimethylflavone in laboratory settings?

Methodological Answer:

When handling this compound, adhere to GHS07 hazard protocols:

- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact (H315, H319) .

- Ventilation: Work in a fume hood or well-ventilated area to mitigate respiratory irritation (H335) .

- Spill Management: Collect spills mechanically using inert absorbents (e.g., silica gel) and dispose of as hazardous waste .

- Storage: Store in airtight containers at 2–8°C to prevent degradation .

Basic: How can the structural identity of this compound be confirmed?

Methodological Answer:

Use a combination of spectroscopic techniques:

- NMR: Analyze - and -NMR spectra for characteristic peaks:

- Mass Spectrometry (MS): Validate molecular weight (e.g., exact mass: 314.0822) via HRMS or LC-MS .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

Documented activities include:

- Anti-inflammatory: Inhibits COX-2 and TNF-α in vitro (IC values reported in leaf extracts) .

- Antiparasitic: Activity against Trypanosoma cruzi (Chagas disease) and Leishmania spp., with MIC values ≤50 µg/mL in cell-based assays .

- Antioxidant: Scavenges free radicals (e.g., DPPH assay) due to phenolic hydroxyl groups .

Advanced: How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

Conduct stress stability studies:

- Thermal Stability: Incubate at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, λ = 280 nm) .

- pH Stability: Prepare buffers (pH 1–13) and analyze compound integrity over 48 hours. Degradation is likely in alkaline conditions (pH >10) due to deprotonation .

- Light Sensitivity: Expose to UV (254 nm) and visible light. Use amber vials to prevent photodegradation .

Advanced: What parameters optimize HPLC analysis for quantifying this flavone in complex matrices?

Methodological Answer:

Optimize the following:

- Column: C18 (5 µm, 250 × 4.6 mm) for polar retention .

- Mobile Phase: Gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid) at 1.0 mL/min .

- Detection: UV at 254 nm (for methoxy groups) or 365 nm (for conjugated systems) .

- Validation: Ensure linearity (R >0.99), LOD ≤0.1 µg/mL, and recovery >95% .

Advanced: How do substituent positions (e.g., methoxy, hydroxy) influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) insights:

- Methoxy at C-5/C-7: Enhances lipophilicity, improving membrane permeability for antiparasitic activity .

- Hydroxy at C-7: Critical for antioxidant activity via hydrogen donation; methylation reduces efficacy .

- Dimethyl at C-6/C-8: Steric hindrance may reduce enzymatic metabolism, prolonging half-life .

Advanced: How to resolve contradictions in hazard profiles among structurally similar flavones?

Methodological Answer:

Compare reactivity based on substituents:

- 7-Methoxyflavone (CAS 22395-22-8): No GHS classification due to lower electrophilicity .

- This compound: GHS07 classification (skin/eye irritation) likely due to free hydroxyl groups increasing reactivity .

- Experimental Validation: Perform in vitro irritancy assays (e.g., OECD TG 439 for skin corrosion) .

Advanced: How to design a dose-response assay for evaluating anti-Trypanosoma activity?

Methodological Answer:

Follow standardized protocols:

- Parasite Culture: Maintain T. cruzi epimastigotes in RPMI-1640 + 10% FBS at 28°C .

- Compound Dilution: Prepare 0.1–100 µM in DMSO (≤1% final concentration).

- Incubation: Treat parasites for 72 hours; quantify viability via resazurin assay (fluorescence at λ 560 nm, λ 590 nm).

- Controls: Include benznidazole (positive control) and solvent-only (negative control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.